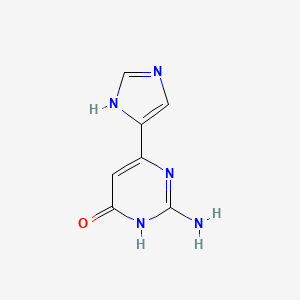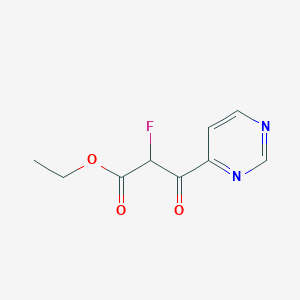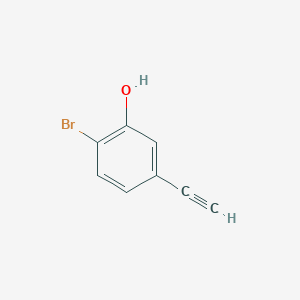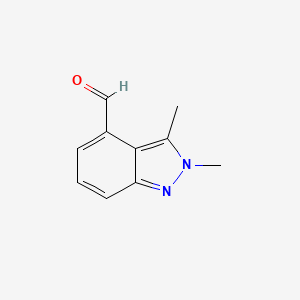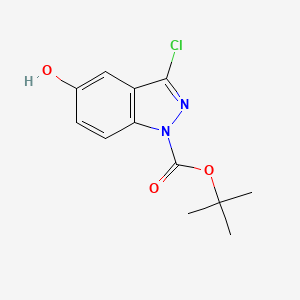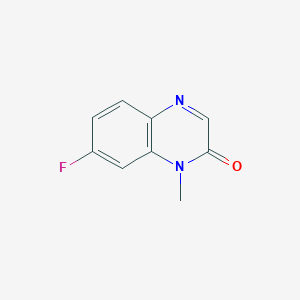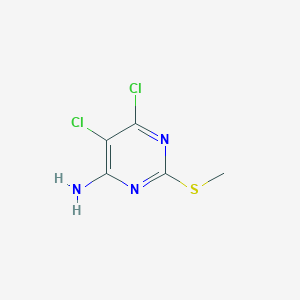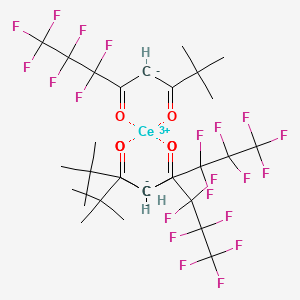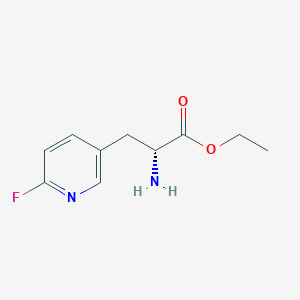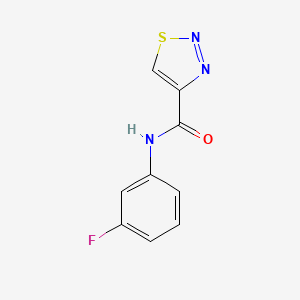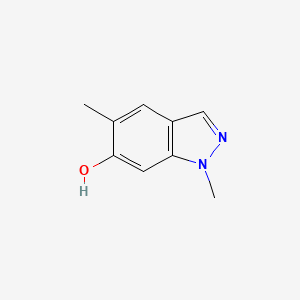
1-(6-Phenylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylpyridin-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a phenyl group at the 6-position and an ethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Phenylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the corresponding alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium on carbon or Raney nickel to facilitate the reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Phenylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(6-Phenylpyridin-2-yl)ethanone.
Reduction: 1-(6-Phenylpyridin-2-yl)ethane.
Substitution: 1-(6-Phenylpyridin-2-yl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 1-(6-Phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: A simple aromatic alcohol with a similar structure but lacking the pyridine ring.
6-Phenyl-2-pyridinol: A compound with a hydroxyl group directly attached to the pyridine ring.
1-(6-Phenylpyridin-2-yl)ethanone: The oxidized form of this compound.
Uniqueness: The presence of both the phenyl and pyridine rings in this compound imparts unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form coordination complexes distinguishes it from simpler alcohols and pyridine derivatives.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(6-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H13NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-10,15H,1H3 |
InChI-Schlüssel |
RWHSHQHGXOKKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=N1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
